molecular formula C12H21BrO B13194666 (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one

(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one

Cat. No.: B13194666
M. Wt: 261.20 g/mol
InChI Key: ZTUSHYHWUWWBCU-VQHVLOKHSA-N
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Description

(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound with a unique structure characterized by a bromomethyl group attached to a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2,6,6-tetramethylhept-4-en-3-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, continuous flow photochemical methods can be employed. These methods involve the use of N-bromosuccinimide as the brominating agent and a suitable solvent such as acetone or acetonitrile. The reaction mixture is passed through a photochemical reactor under controlled temperature and light conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-5-(chloromethyl)-2,2,6,6-tetramethylhept-4-en-3-one
  • (4Z)-5-(iodomethyl)-2,2,6,6-tetramethylhept-4-en-3-one
  • (4Z)-5-(methyl)-2,2,6,6-tetramethylhept-4-en-3-one

Uniqueness

(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

(Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/C12H21BrO/c1-11(2,3)9(8-13)7-10(14)12(4,5)6/h7H,8H2,1-6H3/b9-7+

InChI Key

ZTUSHYHWUWWBCU-VQHVLOKHSA-N

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/CBr

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)CBr

Origin of Product

United States

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